7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde
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Overview
Description
7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde typically involves multicomponent reactions. One efficient method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of readily available starting materials, high-yielding reactions, and simple workup procedures to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or acetone and may require catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde involves its interaction with various molecular targets. This compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar pyran ring structure and are known for their biological activities.
Quinolines: These compounds have a similar nitrogen-containing ring and are used in various medicinal applications.
Uniqueness
What sets 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde apart is its unique combination of a pyridine and pyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
7-hydroxy-5-oxopyrano[4,3-b]pyridine-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAQKWJXKOWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(OC2=O)O)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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